molecular formula C22H18FNO2 B3847836 3-[3-(2-fluorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone

3-[3-(2-fluorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No. B3847836
M. Wt: 347.4 g/mol
InChI Key: XRYYNFUMSUAUTB-QGOAFFKASA-N
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Description

3-[3-(2-fluorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone, commonly known as FP-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FP-2 has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of FP-2 is not yet fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For example, FP-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
FP-2 has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs. FP-2 has also been found to inhibit the expression of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. Additionally, FP-2 has been shown to possess antibacterial activity against gram-positive bacteria, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using FP-2 in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, FP-2 has been shown to possess good solubility in both water and organic solvents, making it easy to handle in the lab. However, one of the limitations of using FP-2 is its relatively low stability, which can make it difficult to store and handle. Additionally, the synthesis of FP-2 can be challenging, requiring the use of specialized equipment and techniques.

Future Directions

There are several future directions for research on FP-2. One area of interest is the development of new anti-cancer drugs based on the structure of FP-2. Researchers are also exploring the potential of FP-2 as an anti-inflammatory and antibacterial agent. Additionally, there is interest in studying the mechanism of action of FP-2 in more detail, including its interactions with various enzymes and proteins. Finally, researchers are exploring new synthesis methods for FP-2 that may improve its stability and make it easier to handle in the lab.
Conclusion:
In conclusion, FP-2 is a promising chemical compound with a wide range of potential applications in the field of medicinal chemistry. Its anti-inflammatory, anti-tumor, and anti-bacterial effects make it a promising candidate for the development of new drugs. While there are some limitations to using FP-2 in lab experiments, its versatility and potential for future research make it an exciting area of study for scientists in the field.

Scientific Research Applications

FP-2 has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs. FP-2 has also been found to inhibit the expression of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. Additionally, FP-2 has been shown to possess antibacterial activity against gram-positive bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-[(E)-3-(2-fluorophenyl)-2-phenylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO2/c1-14-12-15(2)24-22(26)20(14)21(25)18(16-8-4-3-5-9-16)13-17-10-6-7-11-19(17)23/h3-13H,1-2H3,(H,24,26)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYYNFUMSUAUTB-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CC=C2F)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=CC=C2F)/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-fluorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(2-fluorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone
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3-[3-(2-fluorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone
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